Methyl 2-[2-(aminomethyl)phenoxy]acetate hydrochloride
Description
Methyl 2-[2-(aminomethyl)phenoxy]acetate hydrochloride is an organic compound featuring a methyl ester core linked to a phenoxy group substituted with an aminomethyl moiety at the 2-position, with a hydrochloride counterion. Its molecular formula is C10H14ClNO3 (molecular weight: 231.68 g/mol), as inferred from structurally similar analogs . This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of histone deacetylase (HDAC) ligands and other bioactive molecules .
Properties
IUPAC Name |
methyl 2-[2-(aminomethyl)phenoxy]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11;/h2-5H,6-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMSGDQEWKRAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(aminomethyl)phenoxy]acetate hydrochloride typically involves the reaction of 2-(aminomethyl)phenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(aminomethyl)phenoxy]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 2-[2-(aminomethyl)phenoxy]acetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(aminomethyl)phenoxy]acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers
- Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride (CAS 869296-24-2): This positional isomer substitutes the aminomethyl group at the 3-position of the phenoxy ring instead of the 2-position. Key Differences: The altered substitution pattern may influence electronic properties and binding interactions in biological systems. It shares the same molecular formula (C10H14ClNO3) but exhibits distinct physicochemical behavior due to steric and electronic effects .
Substituent Variations
- Methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride (CAS 1461714-23-7): Replaces the aminomethyl group with a methylamino group at the 4-position. Its molecular weight (231.68 g/mol) matches the target compound, but the logP value may differ due to the methyl group .
- Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (CAS 141109-13-9): Replaces the phenoxy group with a 2-chlorophenyl group. This compound is used in chiral synthesis for pharmaceuticals .
Ester Group Modifications
- Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (CAS 210113-92-1): Substitutes the methyl ester with an ethyl ester. However, it may reduce crystallinity compared to the methyl analog .
Heterocyclic and Alicyclic Analogs
- Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride (CAS 1354949-64-6): Replaces the benzene ring with a pyridine ring. Key Differences: The nitrogen in the pyridine ring introduces basicity, altering electronic distribution and bioavailability. Such derivatives are explored in central nervous system (CNS) drug candidates .
- Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride (CAS 1417805-94-7): Incorporates a cyclopropane ring instead of the aromatic phenoxy group. Key Differences: The rigid cyclopropane structure limits conformational flexibility, which may enhance target selectivity but reduce metabolic stability .
Comparative Data Table
Biological Activity
Methyl 2-[2-(aminomethyl)phenoxy]acetate hydrochloride is an organic compound with significant potential in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including interaction with biomolecular targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C_{11}H_{15}ClN_{2}O_{3} and a molecular weight of approximately 195.22 g/mol. Its structure consists of a phenoxy group linked to a methyl acetate moiety, featuring an aminomethyl substituent on the aromatic ring. This arrangement allows for unique chemical reactivity and biological interactions.
Research indicates that this compound may act as a ligand for various biomolecular targets, potentially modulating the activity of specific receptors or enzymes. Preliminary studies suggest that it could interact with pathways involved in inflammation and microbial resistance, similar to other compounds in its class.
Potential Therapeutic Applications
- Anti-inflammatory Properties : Initial investigations suggest that this compound may exhibit anti-inflammatory effects by influencing the levels of prostaglandins, which play a crucial role in inflammatory responses .
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that this compound may also possess this activity, although specific assays are necessary for confirmation.
- Enzyme Interaction Studies : The compound has been evaluated for its binding affinity to enzymes involved in inflammatory pathways. These studies help elucidate its mechanism of action and therapeutic potential.
Case Studies and Experimental Data
- In Vitro Studies : In vitro assays have demonstrated that this compound can modulate enzyme activity related to inflammation. For instance, it has been shown to influence the degradation of prostaglandins, which are critical mediators in inflammatory processes .
- Structure-Activity Relationship (SAR) : Studies focusing on SAR have revealed that modifications to the aminomethyl group can significantly affect the biological activity of related compounds. This suggests that careful structural optimization could enhance the therapeutic efficacy of this compound .
Comparative Analysis
A comparative analysis of this compound with structurally similar compounds reveals unique properties that may enhance its utility in drug development:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| Methyl 2-[4-(aminomethyl)phenoxy]acetate | Para substitution on phenyl ring | Moderate anti-inflammatory | Similar mechanism; less potent |
| Methyl (4-aminophenyl)acetate | Para amino group | Antimicrobial | Exhibits strong antimicrobial properties |
| Methyl {[(4-aminophenyl)acetyl]amino}acetate | Acetamide linkage | Variable activity | Potentially useful as a prodrug |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
